molecular formula C22H24N4O5S2 B2748082 (Z)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 850910-59-7

(Z)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2748082
CAS No.: 850910-59-7
M. Wt: 488.58
InChI Key: FYNRXWSWDNJSII-FCQUAONHSA-N
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Description

(Z)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C22H24N4O5S2 and its molecular weight is 488.58. The purity is usually 95%.
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Biological Activity

(Z)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure can be summarized as follows:

  • Core Structure : Benzothiazole and sulfonamide moieties
  • Functional Groups : Nitro group, piperidine ring, and amide linkage

Anticancer Activity

Recent studies have indicated that compounds containing the benzo[d]thiazole scaffold exhibit promising anticancer properties. For instance, derivatives similar to this compound have demonstrated inhibition of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The nitro group is believed to play a crucial role in enhancing cytotoxicity against cancer cells by generating reactive oxygen species (ROS) that induce oxidative stress .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in the inflammatory process. This inhibition can lead to reduced production of prostaglandins, thereby alleviating inflammation-related symptoms .

Antimicrobial Activity

Research has shown that related compounds exhibit antibacterial activity against various strains of bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis and function, similar to other known antimicrobial agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
  • Induction of Apoptosis : It may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Generation of Reactive Oxygen Species : The presence of the nitro group can facilitate the generation of ROS, contributing to cytotoxic effects.

Research Findings

A summary of key studies investigating the biological activity of this compound is provided in Table 1.

Study ReferenceBiological ActivityKey Findings
AnticancerInduced apoptosis in cancer cell lines with IC50 values indicating potent activity.
AntimicrobialEffective against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) reported.
Anti-inflammatoryDemonstrated significant COX inhibition with potential therapeutic implications for inflammatory diseases.

Case Studies

  • Anticancer Efficacy : In a study involving human breast cancer cells, treatment with the compound led to a significant decrease in cell viability and an increase in apoptotic markers compared to control groups.
  • Anti-inflammatory Effects : In vivo models demonstrated that administration of this compound reduced edema formation in a carrageenan-induced paw edema test, supporting its potential use as an anti-inflammatory agent.

Properties

IUPAC Name

N-(3-ethyl-6-nitro-1,3-benzothiazol-2-ylidene)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O5S2/c1-3-25-19-11-8-17(26(28)29)13-20(19)32-22(25)23-21(27)16-6-9-18(10-7-16)33(30,31)24-12-4-5-15(2)14-24/h6-11,13,15H,3-5,12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYNRXWSWDNJSII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC(C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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